Ambrein

Catalog No.
S630162
CAS No.
473-03-0
M.F
C30H52O
M. Wt
428.7 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ambrein

CAS Number

473-03-0

Product Name

Ambrein

IUPAC Name

(1R,2R,4aS,8aS)-1-[(E)-6-[(1S)-2,2-dimethyl-6-methylidenecyclohexyl]-4-methylhex-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol

Molecular Formula

C30H52O

Molecular Weight

428.7 g/mol

InChI

InChI=1S/C30H52O/c1-22(15-16-24-23(2)13-10-18-27(24,3)4)12-9-14-26-29(7)20-11-19-28(5,6)25(29)17-21-30(26,8)31/h12,24-26,31H,2,9-11,13-21H2,1,3-8H3/b22-12+/t24-,25+,26-,29+,30-/m1/s1

InChI Key

BIADSXOKHZFLSN-WSDLNYQXSA-N

SMILES

CC(=CCCC1C2(CCCC(C2CCC1(C)O)(C)C)C)CCC3C(=C)CCCC3(C)C

Synonyms

1-(6-(2,2-dimethyl-6-methylenecyclohexyl)-4-methyl-3-hexenyl)decahydro-2,5,5,8a-tetramethyl-2-naphthalenol, ambrein

Canonical SMILES

CC(=CCCC1C2(CCCC(C2CCC1(C)O)(C)C)C)CCC3C(=C)CCCC3(C)C

Isomeric SMILES

C/C(=C\CCC1C2(CCCC(C2CCC1(C)O)(C)C)C)/CCC3C(=C)CCCC3(C)C

Ambrein is a natural product found in Physeter catodon with data available.

Ambrein is a triterpene alcohol and the principal, though odorless, constituent of ambergris. Its primary value in industrial and research settings is twofold: it serves as a crucial biological precursor for the synthesis of high-value aromatic derivatives like Ambroxide, and it possesses intrinsic, quantifiable biological activities, including analgesic and CNS-modulating effects. Procuring pure Ambrein provides a consistent, well-characterized starting material, distinct from the chemical complexity and variability of crude ambergris extracts or its synthetic derivatives.

Substituting pure Ambrein with its common alternatives introduces significant process and performance trade-offs. Crude ambergris extracts, for instance, exhibit high batch-to-batch variability in Ambrein concentration and contain a complex matrix of other compounds that can interfere with synthetic yields and assay reproducibility. Conversely, opting for the end-product Ambroxide, while suitable for direct fragrance applications, forfeits the unique biological activities inherent to the Ambrein molecule itself. Furthermore, using alternative precursors like Sclareol for Ambroxide synthesis involves a multi-step process, contrasting with the more direct oxidative conversion from Ambrein, which impacts process efficiency and cost.

Process Efficiency: A More Direct Precursor to Ambroxide than Sclareol

Ambrein serves as a direct precursor to Ambroxide via a one-step oxidative degradation process. This contrasts with the industry-standard synthesis from Sclareol, which is a multi-step route involving oxidation to sclareolide, hydrogenation to a diol, and subsequent dehydration to form Ambroxide. The step-economy of the Ambrein route offers a significant process advantage for workflows where minimizing unit operations, solvent usage, and purification complexity is a primary driver.

Evidence DimensionNumber of core synthetic steps to Ambroxide
Target Compound Data1 step (Oxidative cleavage)
Comparator Or BaselineSclareol: 3+ steps (Oxidation, reduction, dehydration/cyclization)
Quantified DifferenceAt least 2 fewer core synthetic operations
ConditionsStandard semi-synthesis of Ambroxide

Fewer reaction steps directly translate to lower manufacturing costs, reduced waste, and faster production cycles for Ambroxide.

Intrinsic Bioactivity I: Potent, Dose-Dependent CNS-Modulating Effects

Ambrein demonstrates significant effects on masculine sexual behavior in rat models, supporting its traditional use as an aphrodisiac. Administration of Ambrein at 100 mg/kg resulted in a vigorous and repetitive increase in intromissions and penile erections. This specific, centrally-mediated bioactivity is a key attribute of the Ambrein molecule itself and is not a property of its synthetic derivatives like Ambroxide, making Ambrein the required compound for research in this area.

Evidence DimensionSexual behavior modulation (Intromissions)
Target Compound DataVigorous and repetitive increase at 100 mg/kg
Comparator Or BaselineControl group (no effect)
Quantified DifferenceStatistically significant increase in copulatory pattern vs. control
ConditionsIn vivo study in male Wistar rats

For R&D in nutraceuticals or pharmacology targeting libido and sexual function, Ambrein's demonstrated CNS activity makes it the necessary lead compound, whereas substitutes are irrelevant.

Intrinsic Bioactivity II: Quantifiable Analgesic and Anti-inflammatory Properties

Ambrein exhibits significant analgesic and anti-inflammatory activities in established rodent models. In a formalin-induced paw edema model, Ambrein demonstrated anti-inflammatory effects. Furthermore, it has been shown to act as an analgesic by reducing nociceptive sensitivity. While its derivative Ambroxol (a metabolite of Ambroxide) also shows some anti-inflammatory activity, the specific profile of Ambrein itself justifies its selection for studies where the unmodified triterpene backbone is the subject of investigation.

Evidence DimensionAnalgesic and Anti-inflammatory Activity
Target Compound DataDemonstrated reduction of nociceptive sensitivity and inflammation in vivo
Comparator Or BaselineControl groups in standard rodent models
Quantified DifferenceSignificant antinociceptive and anti-inflammatory effects vs. control
ConditionsIn vivo rodent models (e.g., thermal sensitivity, paw edema)

This evidence qualifies Ambrein as a viable lead compound for developing novel non-steroidal anti-inflammatory or analgesic agents, an application for which fragrance-grade substitutes are unsuitable.

Precursor for High-Value Ambroxide Derivatives

For chemical synthesis workflows where process simplification and step-economy are critical, Ambrein serves as a direct, high-yield precursor for Ambroxide and its analogs, bypassing the multi-step conversion required for alternatives like Sclareol.

Lead Compound in CNS and Sexual Health Research

In pharmacological and nutraceutical R&D, Ambrein is the specific agent of choice for investigating CNS-mediated effects on libido and sexual function, where its demonstrated bioactivity cannot be replicated by its odorless derivative, Ambroxide.

Investigational Agent for Novel Anti-inflammatory Therapies

As a starting point for developing new analgesic or anti-inflammatory drugs, Ambrein provides a unique triterpene scaffold with proven in-vivo activity, offering a distinct alternative to common NSAIDs or other established compound classes.

Analytical Reference Standard and Quality Control

For quantifying the primary active in natural ambergris extracts or ensuring the absence of biological contaminants in synthetic fragrance formulations, high-purity Ambrein is an essential, well-characterized reference material for methods like GC-MS.

XLogP3

9.6

Other CAS

473-03-0

Wikipedia

Ambrein

General Manufacturing Information

2-Naphthalenol, 1-[(3E)-6-[(1S)-2,2-dimethyl-6-methylenecyclohexyl]-4-methyl-3-hexenyl]decahydro-2,5,5,8a-tetramethyl-, (1R,2R,4aS,8aS)-: INACTIVE

Dates

Last modified: 02-18-2024

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